molecular formula C12H8N2 B103480 2-Cyano-4-phenylpyridine CAS No. 18714-16-4

2-Cyano-4-phenylpyridine

Cat. No.: B103480
CAS No.: 18714-16-4
M. Wt: 180.2 g/mol
InChI Key: TXLINXBIWJYFNR-UHFFFAOYSA-N
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Scientific Research Applications

2-Cyano-4-phenylpyridine has several applications in scientific research:

Safety and Hazards

2-Cyano-4-phenylpyridine is classified as having acute toxicity (oral, category 3), causing skin irritation (category 2), serious eye damage (category 1), and specific target organ toxicity following single exposure (category 3) . It is advised to handle this compound with appropriate protective measures and in a well-ventilated area .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyano-4-phenylpyridine can be synthesized through several methods. One common approach involves the reaction of 4-phenylpyridine-N-oxide with trimethylsilyl cyanide in the presence of a catalyst . The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Another method involves the cyclocondensation of alkoxyallenes, nitriles, and carboxylic acids, followed by a cyclization reaction . This two-step procedure is practical and provides a straightforward route to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed for the reduction of the cyano group.

    Cycloaddition: Reagents such as azides or alkynes can be used in cycloaddition reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

    4-Phenylpyridine: Lacks the cyano group, resulting in different chemical properties and reactivity.

    2-Cyano-4-chloropyridine: Contains a chlorine atom instead of a phenyl group, leading to different applications and reactivity.

    2-Cyano-4-fluoropyridine: Features a fluorine atom, which imparts unique electronic properties and reactivity.

Uniqueness

2-Cyano-4-phenylpyridine is unique due to the presence of both a cyano group and a phenyl group on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various complex molecules and materials .

Properties

IUPAC Name

4-phenylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c13-9-12-8-11(6-7-14-12)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLINXBIWJYFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066400
Record name 4-Phenyl-2-pyridinecarbonitrile
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18714-16-4
Record name 4-Phenyl-2-pyridinecarbonitrile
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Record name 2-Pyridinecarbonitrile, 4-phenyl-
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Record name 2-Pyridinecarbonitrile, 4-phenyl-
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Record name 4-Phenyl-2-pyridinecarbonitrile
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Record name 4-Phenylpyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

To a solution of 4-phenylpyridine N-oxide (5 g) in DCM (50 ml) was added at RT TMSCN (4 ml), and the solution was stirred for 5 min at RT. Then, dimethylcarbamoyl chloride (2.8 ml) was added at RT, and the resulting solution was stirred at RT for 48 h. To the reaction mixture was added a solution of aq. 10% K2CO3 (50 ml) and stirring was continued for 10 min. The phases were separated and the aq. layer extracted twice with DCM. The combined org. phases were dried over MgSO4 and evaporated off. Filtration over a plug of SiO2 (Hept/EA 8:2) gave 4.98 g of the desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-Phenylpyridine N-oxide (3.13 g, 18.3 mmol) was dissolved in nitroethane (30 ml), and trimethylsilyl cyanide (2.0 g, 20.2 mmol) and N,N-dimethylcarbamoyl chloride (1.7 ml, 18.5 mmol) were added thereto. The reaction mixture was stirred at room temperature for 45 hrs, concentrated under reduced pressure, combined with saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The extract was washed with saturated brine and dried. The solvent was evaporated under reduced pressure. The obtained crystals were collected by filtration, washed with diisopropyl ether and dried to give the titled compound (2.87 g, 89%).
Quantity
3.13 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods III

Procedure details

To a solution of 4-phenylpyridine N-oxide (5 g) in DCM (50 mL) was added at RT trimethylsilylcyanide (11 mL), followed by acetyl chloride (3.1 mL) over 10 min. The reaction mixture was stirred overnight at RT. A solution of aq. 10% Na2CO3 was added and the mixture was extracted with EA. The combined org. phases were washed with brine, dried (Na2SO4) and evaporated off. Filtration over a plug of silica gel (Hept/EA 1/1) gave the desired compound (450 mg).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A solution of 1.90 g (11.1 mmol) of 4-phenylpyridine-N-oxide (available from Aldrich Chemical Co.), 4.8 ml (35 mmol) of sieve-dried triethylamine and 4.7 ml (35 mmol) trimethylsilylcyanide in 10 ml of sieve-dried acetonitrile was heated to 100° for 24 hours. The reaction mixture was cooled, quenched with 1 ml of H2O then added to 50 ml of H2O and extracted with three-25 ml portions of ethyl acetate. The organic extracts were combined, dried (MgSO4), concentrated in vacuo and purified by flash chromatography (silica gel, 1:4 EtOAc/petroleum ether) to give 2-cyano-4-phenylpyridine as a white solid. Recrystallization (EtOAc/petroleum ether) of the solid afforded 1.65 g (83%) of title nitrile as white crystals, m.p. 97°-98°.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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